molecular formula C35H42O16 B3026906 Sagittatoside C CAS No. 118525-37-4

Sagittatoside C

Cat. No.: B3026906
CAS No.: 118525-37-4
M. Wt: 718.7 g/mol
InChI Key: QGVUYZAEBBWPRU-RTHLAZLQSA-N
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Mechanism of Action

Sagittatoside C, also known as [(2S,3R,4R,5S,6S)-2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate, is a flavonoid isolated from Herba Epimedii . This compound has been studied for its potential therapeutic effects, particularly in the context of osteoporosis .

Target of Action

Studies on similar compounds from epimedium, such as 2″-o-rhamnosylicariside ii, have identifiedHIF-1α as a potential target . HIF-1α is a transcription factor that plays a crucial role in cellular responses to hypoxia.

Mode of Action

While the exact mode of action of this compound remains unclear, it is likely that it interacts with its targets to induce certain biochemical changes. For instance, 2″-O-RhamnosylIcariside II, a similar compound, has been shown to bind with HIF-1α, inhibit both HIF-1α gene and protein expression, and enhance COL1A1 protein expression under hypoxic conditions .

Biochemical Pathways

This compound may be involved in the regulation of the intrinsic apoptosis pathway . Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. The intrinsic apoptosis pathway is typically triggered by intracellular signals generated when cells are in stress conditions.

Pharmacokinetics

A method for the simultaneous determination of twelve bioactive compounds, including this compound, in rat plasma has been developed . This method could potentially be used to study the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

Compounds from epimedium, such as 2″-o-rhamnosylicariside ii, have been shown to promote osteoblast differentiation and improve bone microstructures . They can also reduce bone loss by decreasing bone marrow adipose tissue and enhancing bone formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sagittatoside C can be synthesized through enzymatic hydrolysis of its precursor compounds found in Herba Epimedii. The process involves the use of specific enzymes such as β-glucosidase, which cleaves the glycosidic bonds to yield this compound . The reaction is typically carried out under mild conditions, such as a temperature of 60°C and a pH of 4.5 .

Industrial Production Methods

Industrial production of this compound involves the extraction of Herba Epimedii followed by enzymatic hydrolysis. The use of whole-cell catalysis has been explored to improve production efficiency and reduce costs. This method involves expressing the necessary enzymes in Escherichia coli and using these recombinant cells to catalyze the hydrolysis reaction .

Chemical Reactions Analysis

Types of Reactions

Sagittatoside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various glycosides and aglycones, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O16/c1-14(2)6-11-19-20(38)12-21(39)23-26(42)32(29(49-30(19)23)17-7-9-18(45-5)10-8-17)50-35-33(31(47-16(4)37)24(40)15(3)46-35)51-34-28(44)27(43)25(41)22(13-36)48-34/h6-10,12,15,22,24-25,27-28,31,33-36,38-41,43-44H,11,13H2,1-5H3/t15-,22+,24-,25+,27-,28+,31+,33+,34-,35-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVUYZAEBBWPRU-RTHLAZLQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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